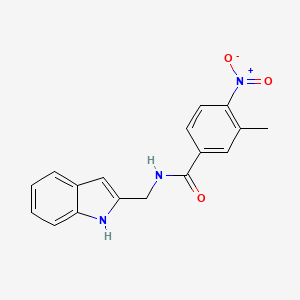![molecular formula C24H18N2O5S B3491176 N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3491176.png)
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
概要
説明
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a furan ring, a thiophene ring, and a benzodioxole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: The furan-2-ylmethyl group can be introduced through a reaction between furan and a suitable alkylating agent.
Coupling with Thiophene: The furan-2-ylmethyl intermediate is then coupled with a thiophene derivative under conditions that promote the formation of a carbon-carbon bond.
Introduction of the Benzodioxole Moiety: The benzodioxole ring is introduced through a cyclization reaction involving appropriate precursors.
Final Coupling and Functionalization: The final step involves coupling the intermediate with a carboxamide group, followed by any necessary functional group modifications to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process .
化学反応の分析
Types of Reactions
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating the activity of the target and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
N-(2-FURAN-2-YL-1-((FURAN-2-YLMETHYL)-CARBAMOYL)-VINYL)-4-METHYL-BENZAMIDE: Shares the furan and carbamoyl groups but differs in the overall structure and functional groups.
Methyl N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)CARBAMATE: Similar core structure but with different functional groups.
Uniqueness
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of furan, thiophene, and benzodioxole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-4-phenylthiophen-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5S/c27-22(16-8-9-19-20(11-16)31-14-30-19)26-24-21(23(28)25-12-17-7-4-10-29-17)18(13-32-24)15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECBTGFFTNJJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE](/img/structure/B3491104.png)
![N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B3491111.png)


![N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3491131.png)
![methyl 2-({[(2-bromobenzyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B3491135.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B3491138.png)

![dimethyl 4,4'-[(1,3-dioxo-1,3-propanediyl)diimino]dibenzoate](/img/structure/B3491157.png)
![6-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3491167.png)
![N-(3-CHLOROPHENYL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE](/img/structure/B3491172.png)
![ethyl {4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}carbamate](/img/structure/B3491181.png)
![N-(2,6-Dimethylphenyl)-2-(N-[3-(trifluoromethyl)phenyl]benzenesulfonamido)acetamide](/img/structure/B3491191.png)
![methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate](/img/structure/B3491207.png)
